1-(4-Nitrophenyl)cyclopentene
Description
Contextualization within Modern Organic Chemistry Research
Modern organic chemistry is characterized by the pursuit of efficient and selective methods for the construction of complex molecular architectures. rroij.com In this context, 1-(4-Nitrophenyl)cyclopentene and its derivatives serve as important intermediates. escholarship.org The cyclopentene (B43876) core is a prevalent motif in numerous bioactive natural products and synthetic molecules. nih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the cyclopentene ring, making it amenable to a variety of chemical transformations.
Research in this area often focuses on leveraging the unique electronic properties of the nitrophenyl moiety to control the stereoselectivity and regioselectivity of reactions. researchgate.net For instance, the nitro group can direct the outcome of cycloaddition reactions and influence the electronic properties of the molecule in materials science applications. researchgate.net The development of new synthetic methods is a dynamic and crucial aspect of modern chemistry, aiming for more efficient and sustainable ways to construct complex organic molecules. rroij.com
Importance of Nitrophenyl-Substituted Cyclopentene Systems in Contemporary Synthetic Methodologies
Nitrophenyl-substituted cyclopentene systems are pivotal in the development of contemporary synthetic methodologies for several reasons. They are key substrates in various catalytic reactions, including palladium-catalyzed cross-coupling and cycloisomerization reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org The functional group tolerance and the ability to participate in cascade reactions make these systems highly attractive for the efficient synthesis of polysubstituted cyclopentenes. sioc-journal.cn
Furthermore, the nitrophenyl group can be readily transformed into other functional groups, such as amines, which opens up avenues for further molecular diversification. This versatility allows for the synthesis of a wide range of complex molecules from a common precursor. For example, the reduction of the nitro group to an amine provides a handle for the introduction of various substituents through well-established amination and amidation protocols. The development of enantioselective methods for the synthesis of chiral cyclopentene derivatives containing a nitrophenyl group is also an active area of research, with significant implications for the synthesis of pharmaceuticals and other biologically active compounds. acs.orgnih.gov
The strategic incorporation of a nitrophenyl group into a cyclopentene framework provides a powerful platform for the construction of diverse and complex molecular structures, underscoring the importance of these systems in advancing the field of organic synthesis. nih.govnih.gov
| Property | Value |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| InChI Key | ANLABNUUYWRCRP-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopenten-1-yl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXYHRLKAWSAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Nitrophenyl Cyclopentene and Its Derivatives
Direct Synthesis Approaches to Cyclopentene (B43876) Core Structures
Direct approaches aim to construct the fundamental cyclopentene framework, often incorporating desired substituents during the ring-forming process. These methods are valued for their atom economy and potential for stereocontrol.
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds in a convergent manner. For five-membered rings, [4+1] cycloadditions are a key strategy, providing a direct route to the cyclopentene core.
The [4+1] cycloaddition involves the reaction of a four-atom component (typically a 1,3-diene) with a one-atom component (a carbene or carbene equivalent) to form a five-membered ring. nih.gov This approach is particularly effective for creating highly substituted cyclopentenes. While six-membered rings are readily accessible through the Diels-Alder reaction, general methods for five-membered ring synthesis are less common, making [4+1] cycloadditions a valuable alternative. nih.gov
Several distinct methodologies have been developed:
Metal-Catalyzed Cycloadditions: Dinickel complexes have been shown to catalyze [4+1] cycloaddition reactions between 1,3-dienes and vinylidene equivalents, which are generated from the reduction of 1,1-dichloroalkenes. nih.gov This method tolerates a wide variety of functional groups, including nitriles, esters, and ethers, making it suitable for complex molecule synthesis. nih.gov
Nucleophilic Carbene Cycloadditions: Nucleophilic carbenes can undergo efficient [4+1] cycloadditions with vinyl ketenes to produce highly substituted cyclopentenones. acs.org This process is general for oxygen-, nitrogen-, and sulfur-based nucleophilic carbenes. acs.org Similarly, reactions between TIPS-vinylketenes and reagents like tert-butyl isocyanide can yield cyclopentenones with an exocyclic (Z)-imine moiety. acs.org
Photogenerated Carbene Cycloadditions: A metal-free strategy involves the formal [4+1] cycloaddition of photogenerated nucleophilic siloxycarbenes (derived from acylsilanes) with electrophilic dienes. tuni.finih.gov This reaction proceeds through a transient cyclopropane (B1198618) intermediate that rearranges to the more stable and highly functionalized cyclopentene product. nih.gov
| Methodology | Four-Atom Component | One-Atom Component Source | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Dinickel-Catalyzed Reaction | 1,3-Diene | 1,1-Dichloroalkene (forms vinylidene) | Dinickel Complex / Zn reductant | Polysubstituted Cyclopentene | nih.gov |
| Nucleophilic Carbene Addition | (Trialkylsilyl)vinyl ketene | Nucleophilic Carbene | Thermal | Highly Substituted Cyclopentenone | acs.org |
| Photochemical Formal Cycloaddition | Electrophilic Diene | Acylsilane (forms siloxycarbene) | UV/Visible Irradiation (Metal-Free) | Functionalized Cyclopentene | nih.gov |
The formation of five-membered rings can be achieved through either intermolecular (between two separate molecules) or intramolecular (within a single molecule) pathways. The choice between these strategies is critical and often dictated by factors of concentration, thermodynamics, and the desired complexity of the final product.
Intramolecular Cycloadditions: These reactions are often favored entropically, especially when forming thermodynamically stable five- or six-membered rings. youtube.com The proximity of the reacting functional groups within the same molecule facilitates the ring-closing event, often allowing the reaction to proceed smoothly even at low concentrations. For radical cyclizations, the formation of a five-membered ring from a 5-hexenyl radical is a classic example of a kinetically favored "5-exo" closure. libretexts.org Type II intramolecular cycloadditions, such as the [5+2] variant, have emerged as a powerful strategy for constructing complex bridged ring systems containing five-membered rings. rsc.orgsemanticscholar.org
Intermolecular Cycloadditions: These reactions offer greater flexibility in combining different molecular fragments but are dependent on the concentration of the reactants. They must compete with potential intramolecular side reactions. Intermolecular cycloadditions, such as 1,3-dipolar additions to olefins, are a well-established method for constructing five-membered heterocycles and can be adapted for carbocycle synthesis. vanderbilt.edu
In general, intramolecular cyclization is a highly efficient strategy for the synthesis of cyclopentene cores when the precursor can be readily assembled. The formation of five-membered rings is often kinetically and thermodynamically favorable compared to smaller, more strained rings or larger rings that have a higher entropic barrier to cyclization. youtube.com
Transition metal catalysis, particularly with palladium, offers a robust and versatile platform for forming carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are cornerstone methodologies for the synthesis of arylated alkenes, including 1-(4-nitrophenyl)cyclopentene. These reactions typically involve coupling an aryl halide or its equivalent with a cyclopentene precursor.
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a direct method for arylating a cyclopentene ring system. For the synthesis of this compound, a plausible approach would be the reaction of a cyclopentene derivative with a 4-nitrophenyl halide.
The reaction mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-iodonitrobenzene) to form an arylpalladium(II) complex.
Migratory Insertion: The cyclopentene substrate coordinates to the palladium complex, followed by insertion of the alkene into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, re-forming the double bond in a new position and generating a palladium-hydride species. For cyclic olefins like cyclopentene, this step can lead to a mixture of products if not carefully controlled. mdpi.com
Reductive Elimination: The palladium-hydride complex eliminates H-X (where X is the halide) in the presence of a base, regenerating the Pd(0) catalyst.
The choice of base, solvent, and ligands is crucial for achieving high yields and selectivity. researchgate.net For example, in the reaction of aryl bromides with cyclopent-2-en-1-one, using potassium fluoride (B91410) (KF) as the base in DMF was found to be effective in producing 3-arylcycloalk-2-en-1-ones while avoiding side products. researchgate.net
| Component | Function | Examples | Reference |
|---|---|---|---|
| Palladium Catalyst (Precursor) | Source of active Pd(0) catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | wikipedia.org |
| Aryl Electrophile | Provides the aryl group | 4-Iodonitrobenzene, 4-Bromonitrobenzene, Aryl triflates | wikipedia.org |
| Alkene Substrate | Cyclopentene core | Cyclopentene, Cyclopent-2-en-1-one | mdpi.comresearchgate.net |
| Base | Neutralizes the H-X byproduct and regenerates the catalyst | Triethylamine, Potassium carbonate, Sodium acetate (B1210297), Potassium fluoride | wikipedia.orgresearchgate.net |
| Ligand (Optional but common) | Stabilizes the palladium catalyst and influences reactivity | Triphenylphosphine, BINAP, PHOX | wikipedia.org |
The Suzuki-Miyaura cross-coupling is another indispensable palladium-catalyzed reaction that forms a C-C bond between an organoboron species and an organohalide (or triflate). wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a broad range of functional groups.
To synthesize this compound via this method, two primary disconnection strategies are possible:
Strategy A: Coupling of a cyclopentenylboronic acid (or ester) with a 4-nitrophenyl halide.
Strategy B: Coupling of 4-nitrophenylboronic acid with a cyclopentenyl halide (e.g., 1-bromocyclopentene).
The catalytic cycle for the Suzuki-Miyaura reaction is well-established: libretexts.orgyonedalabs.com
Oxidative Addition: A Pd(0) complex reacts with the organohalide (R¹-X) to form an R¹-Pd(II)-X complex.
Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent replaces the halide (X) on the palladium complex. This is often the rate-determining step.
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
The reaction is highly versatile, and the choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields for specific substrates. yonedalabs.com
| Component | Function | Examples for Synthesizing this compound | Reference |
|---|---|---|---|
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | yonedalabs.com |
| Organoboron Reagent | Nucleophilic carbon source | 4-Nitrophenylboronic acid; Cyclopentenylboronic acid ester | wikipedia.org |
| Organohalide/Triflate | Electrophilic carbon source | 1-Bromocyclopentene; 1-Cyclopentenyl triflate; 4-Bromonitrobenzene | wikipedia.org |
| Base | Activates the organoboron species for transmetalation | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | yonedalabs.com |
| Solvent | Solubilizes reagents and influences reaction rate | Toluene, Dioxane, THF, DMF (often with water) | yonedalabs.com |
Compound Index
| Compound Name |
|---|
| This compound |
| 1,1-dichloroalkene |
| 1-Bromocyclopentene |
| 1-Cyclopentenyl triflate |
| 3-arylcycloalk-2-en-1-one |
| 4-Bromonitrobenzene |
| 4-Iodonitrobenzene |
| 4-nitrophenylboronic acid |
| Acylsilane |
| Aryl triflate |
| BINAP |
| Cyclopent-2-en-1-one |
| Cyclopentene |
| Cyclopentenylboronic acid |
| DMF (Dimethylformamide) |
| Dioxane |
| Palladium(II) acetate (Pd(OAc)₂) |
| Palladium(II) chloride (PdCl₂) |
| PHOX |
| Potassium carbonate |
| Potassium fluoride |
| Sodium acetate |
| tert-butyl isocyanide |
| Tetrakis(triphenylphosphine)palladium(0) |
| THF (Tetrahydrofuran) |
| TIPS-vinylketene |
| Toluene |
| Triethylamine |
| Triphenylphosphine |
| Vinyl ketene |
Transition Metal-Catalyzed Cross-Coupling Reactions for Arylated Cyclopentenes
Suzuki-Miyaura Cross-Coupling Reactions for Functionalized Cyclopentenes[11],[12],[13],[14],
Exploration of Enantioselective and Diastereoselective Variants in Cyclopentene Synthesis
Achieving stereocontrol is a paramount challenge in the synthesis of complex cyclic molecules. For derivatives of this compound, enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers.
One powerful strategy involves the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of achiral 1,3-diketones. organic-chemistry.orgnih.gov This method generates a chiral enol from an α,β-unsaturated aldehyde and a chiral NHC catalyst. This intermediate then undergoes an intramolecular aldol (B89426) reaction, leading to an optically active β-lactone that decarboxylates to yield α,α-disubstituted cyclopentenes with high enantiomeric excess (ee). organic-chemistry.orgnih.gov The reaction's success hinges on the structure of the chiral NHC catalyst and reaction conditions, which can be optimized to achieve high yields and selectivity. organic-chemistry.org This approach is particularly effective for constructing quaternary carbon stereocenters. nih.gov
Another significant approach is the palladium-catalyzed formal [3+2]-cycloaddition. This method can be used for the diastereo- and enantioselective synthesis of substituted cyclopentanes from vinyl cyclopropanes and electron-poor olefins, which can serve as precursors to cyclopentenes. nih.gov The use of chiral ligands is key to inducing asymmetry during the formation of multiple stereocenters in a single step. nih.gov
Cascade reactions also provide an efficient route. For instance, a cinchona alkaloid-derived thiosquaramide can catalyze a tandem Michael–Henry reaction of phenacylmalononitriles and nitroolefins to produce highly functionalized cyclopentenes. This method is effective for creating a quaternary chiral center with high diastereoselectivity and enantioselectivity (up to 98% ee). acs.org Similarly, phosphine-catalyzed [3+2] cycloaddition reactions can yield cyclopentene spiro-derivatives with excellent diastereoselectivity. rsc.org
The table below summarizes various stereoselective methods applicable to cyclopentene synthesis.
| Method | Catalyst/Reagent | Key Features | Stereocontrol |
| NHC-Catalyzed Desymmetrization | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular aldol reaction of 1,3-diketones followed by decarboxylation. organic-chemistry.orgnih.gov | Enantioselective |
| Palladium-Catalyzed [3+2] Cycloaddition | Pd₂(dba)₃ / Chiral Ligand | Formal cycloaddition of vinyl cyclopropanes with Michael acceptors. nih.gov | Enantio- and Diastereoselective |
| Cascade Michael-Henry Reaction | Cinchona Alkaloid-derived Thiosquaramide | Tandem reaction to form functionalized cyclopentenes with quaternary centers. acs.org | Enantio- and Diastereoselective |
| Heck-Matsuda Desymmetrization | Palladium Catalyst | Desymmetrization of substrates like 3-cyclopentenol to create chiral aryl-substituted cyclopentenols. fapesp.br | Enantioselective |
Other Advanced Carbon-Carbon Bond-Forming Strategies Relevant to Cyclopentene Synthesis
Beyond stereoselective methods, a range of advanced carbon-carbon bond-forming reactions are available for constructing the cyclopentene ring. These strategies often employ transition metal catalysis to achieve high efficiency and broad substrate scope.
Palladium-catalyzed reactions are particularly prominent. The Heck reaction, which couples aryl or vinyl halides with alkenes, is a cornerstone of C-C bond formation. organic-chemistry.org The intramolecular Heck reaction is especially powerful for synthesizing cyclic structures, including cyclopentenes, and is noted for its high regioselectivity and tolerance of diverse functional groups. princeton.edu Recent advancements have led to highly active phosphine-free catalyst systems that operate under mild conditions. organic-chemistry.org
Cycloaddition reactions offer another direct route. Palladium-catalyzed multicomponent [4+2] cycloaddition of 1,4-enynes with carbon monoxide and arylamines can produce complex polycyclic lactams containing a cyclopentene-related core. rsc.org Formal [3+2] cycloadditions, for example between vinyl cyclopropanes and olefins, can be catalyzed by palladium to construct the cyclopentane (B165970) ring, which can then be converted to a cyclopentene. nih.gov
Cobalt-catalyzed reactions have also emerged as a valuable tool. For instance, a cobalt-catalyzed arylfluoroalkylation of cyclopentenes allows for the modular and diastereoselective construction of polysubstituted cyclopentanes, demonstrating the utility of this metal in functionalizing five-membered rings. figshare.com
The table below highlights some advanced C-C bond-forming strategies.
| Reaction Type | Catalyst/Reagents | Description | Ref. |
| Intramolecular Heck Reaction | Palladium complex (e.g., Pd(OAc)₂) | Cyclization of an aryl halide tethered to an alkene. | princeton.edu |
| [3+2] Cycloaddition | Palladium complex | Reaction of a three-carbon unit (e.g., from vinyl cyclopropane) with a two-carbon unit (olefin). | nih.gov |
| Arylfluoroalkylation | Cobalt complex / Arylzinc reagent | Diastereoselective functionalization of a cyclopentene ring. | figshare.com |
| Organocerium Addition | Organocerium reagents / Cycloalkanones | Addition of an aryl group to a cycloalkanone, followed by dehydration to form an aryl-substituted cycloalkene. | organic-chemistry.org |
Indirect Synthesis via Strategic Functional Group Interconversions on Cyclopentene Precursors
Instead of constructing the this compound molecule in a single, convergent step, an alternative approach is to begin with a pre-formed cyclopentene ring and introduce the necessary functional groups through subsequent transformations. This often involves functional group interconversion (FGI), a fundamental strategy in organic synthesis. ub.eduimperial.ac.uk
Strategic Incorporation of the 4-Nitrophenyl Moiety as a Key Building Block
This strategy focuses on attaching the 4-nitrophenyl group to a cyclopentene precursor. Transition metal-catalyzed cross-coupling reactions are the most powerful methods for this purpose.
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com To synthesize this compound, this could involve the coupling of 4-nitrophenylboronic acid with a cyclopentenyl halide or triflate (e.g., 1-bromocyclopentene or cyclopent-1-en-1-yl trifluoromethanesulfonate). organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the nitro group. youtube.comyoutube.com
The Heck reaction provides another robust method for aryl group installation. organic-chemistry.orglibretexts.org In this palladium-catalyzed process, an aryl halide (like 4-iodonitrobenzene or 4-bromonitrobenzene) can be coupled directly with cyclopentene. organic-chemistry.org While intermolecular Heck reactions can sometimes pose challenges with regioselectivity, the use of specific ligands and conditions can control the outcome. libretexts.orgmdpi.com A substrate-directable Heck–Matsuda reaction has been shown to be efficient for the diastereoselective arylation of substituted cyclopentenes. acs.org
A classical, though less common, method involves the use of Grignard reagents . adichemistry.com One could envision the reaction of 4-nitrophenylmagnesium bromide with cyclopentanone. chegg.com This would produce 1-(4-nitrophenyl)cyclopentanol, which could then be dehydrated under acidic conditions to yield the target this compound. A key challenge with this approach is the potential incompatibility of the highly reactive Grignard reagent with the nitro group, often requiring protective group strategies or the use of less reactive organometallic reagents like organocerium compounds. organic-chemistry.orgadichemistry.com
Chemical Transformations of Pre-formed Cyclopentene Scaffolds
This approach starts with a cyclopentene derivative that is more readily available and chemically modifies it to introduce the required functionalities.
One plausible route is the nitration of a pre-formed aryl-cyclopentene . For example, starting with 1-phenylcyclopentene, an electrophilic aromatic substitution could be performed to install the nitro group at the para position of the phenyl ring. chemicalbook.com A common nitrating agent is a mixture of nitric acid and sulfuric acid. However, direct nitration of 1-phenylcyclopentene using acetyl nitrate (B79036) has been reported to lead to the formation of β-nitro acetate adducts across the double bond, indicating that the alkene is more reactive than the phenyl ring under these conditions. acs.orgacs.org Careful selection of nitrating agents and reaction conditions would be critical to favor aromatic substitution over alkene addition.
Another strategy involves functional group interconversion from a different substituent on the phenyl ring. imperial.ac.ukvanderbilt.edu For instance, one could start with 1-(4-aminophenyl)cyclopentene and convert the amino group to a nitro group. This is typically achieved via a two-step Sandmeyer-type reaction sequence: diazotization of the amine with nitrous acid (generated from NaNO₂) to form a diazonium salt, followed by treatment with a nitrite (B80452) source, such as sodium nitrite in the presence of a copper catalyst.
These indirect methods, relying on well-established functional group interconversions, provide strategic flexibility in the synthesis of this compound.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopy provides the foundational data for molecular characterization. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with X-ray diffraction, offers a complete picture of the compound's identity and structure.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Nitrophenyl)cyclopentene, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures like 1-phenylcyclopentene and various 4-nitrophenyl derivatives chemicalbook.comguidechem.comoregonstate.educompoundchem.com.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen atom in the molecule. The aromatic protons of the 4-nitrophenyl group are predicted to appear as a characteristic AA'BB' system due to the strong influence of the nitro group, resulting in two distinct doublets. Protons on the cyclopentene (B43876) ring would have signals corresponding to vinylic, allylic, and aliphatic positions chemicalbook.com.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The spectrum would clearly distinguish between the sp² carbons of the aromatic ring and the double bond, and the sp³ carbons of the cyclopentene ring. The carbon attached to the nitro group (C-NO₂) is expected to be significantly deshielded.
The following table summarizes the anticipated chemical shifts for this compound.
| Atom | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |
| Vinylic C-H | 6.1 - 6.4 | - |
| Allylic CH ₂ | 2.6 - 2.9 | 33 - 36 |
| Aliphatic CH ₂ | 2.0 - 2.2 | 30 - 33 |
| Aliphatic CH ₂ | 2.5 - 2.8 | 23 - 26 |
| Aromatic C-H (ortho to -NO₂) | 8.1 - 8.3 | 123 - 125 |
| Aromatic C-H (meta to -NO₂) | 7.5 - 7.7 | 128 - 130 |
| Vinylic C -Ar | - | 140 - 144 |
| Vinylic C -H | - | 127 - 131 |
| Aromatic C -C (ipso) | - | 144 - 146 |
| Aromatic C -NO₂ (ipso) | - | 146 - 148 |
Note: These are predicted values based on analogous structures and established spectroscopic rules.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure orgchemboulder.com.
The most definitive signals would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group chemicalbook.comnist.govresearchgate.net. Additionally, C-H stretching vibrations can distinguish between aromatic/vinylic protons (above 3000 cm⁻¹) and aliphatic protons (below 3000 cm⁻¹) nist.govdocbrown.info. The presence of C=C double bonds in both the aromatic ring and the cyclopentene ring gives rise to stretching bands in the 1650-1450 cm⁻¹ region.
The table below details the expected characteristic IR absorption bands.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | Aromatic Nitro | 1515 - 1535 | Strong |
| Symmetric N-O Stretch | Aromatic Nitro | 1340 - 1355 | Strong |
| C-H Stretch | Aromatic / Vinylic | 3010 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2965 | Medium |
| C=C Stretch | Alkene | 1640 - 1660 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1590 - 1610, 1475 - 1500 | Medium |
| C-N Stretch | Aryl-NO₂ | 840 - 860 | Medium |
Note: Predicted values are based on data from compounds like nitrobenzene and cyclopentene chemicalbook.comnist.govchemicalbook.com.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated π-systems. In this compound, the 4-nitrophenyl group conjugated with the cyclopentene double bond acts as a strong chromophore.
The UV-Vis spectrum is expected to be dominated by an intense absorption band corresponding to a π → π* electronic transition. By analogy with structurally similar compounds like 4-nitrostyrene, this absorption maximum (λ_max) is anticipated to be in the range of 280-320 nm rsc.orguni.lunih.gov. The exact position and intensity of the peak can be influenced by the solvent polarity mdpi.com.
Because of its strong absorbance, UV-Vis spectroscopy is an excellent tool for quantitative analysis. Following the Beer-Lambert Law, the concentration of this compound in a solution can be accurately determined. This makes it a valuable method for monitoring the progress of reactions where this compound is either formed or consumed, by tracking the change in absorbance at its λ_max over time researchgate.netresearchgate.net.
X-ray diffraction on a single crystal is the most unambiguous method for determining the three-dimensional structure of a molecule. If a suitable crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles within the molecule growingscience.com.
This analysis would definitively confirm the molecular connectivity and provide insights into the solid-state conformation. Key structural parameters of interest would include the planarity of the cyclopentene ring and the dihedral angle between the plane of the aromatic ring and the plane of the C=C double bond. This angle is influenced by steric hindrance and electronic effects. For chiral derivatives of this compound, anomalous dispersion X-ray crystallography would be the definitive method for determining the absolute configuration of stereocenters acs.orguned.es.
Modern process analytical technology utilizes in-situ spectroscopic methods (such as FT-IR, Raman, or NIR) to monitor chemical reactions in real-time directly within the reaction vessel spectroscopyonline.com. This approach avoids the need for offline sampling, which can be disruptive and may not capture transient species.
For the synthesis of this compound, for instance via a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki reaction), in-situ monitoring could provide invaluable kinetic and mechanistic data rsc.orgresearchgate.netresearchgate.net. By tracking the decay of reactant signals (e.g., an aryl halide) and the concurrent growth of product-specific peaks (e.g., the strong NO₂ stretch in the IR), a precise reaction profile can be generated. This data allows for the calculation of reaction rates, the determination of reaction order, and the identification of potential reaction intermediates, leading to a deeper understanding of the reaction mechanism and facilitating process optimization nih.gov.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry serves as a powerful complement to experimental spectroscopic analysis. Using methods like Density Functional Theory (DFT), researchers can build a theoretical model of this compound to predict and understand its properties at an electronic level elsevierpure.comacs.org.
Quantum mechanical calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared against X-ray diffraction data if available researchgate.net.
Predict Spectroscopic Data: Calculate theoretical IR vibrational frequencies and NMR chemical shifts. Comparing these computed spectra with experimental results helps to validate the structural assignment and interpret complex spectral features uit.nonih.govyoutube.com.
Elucidate Electronic Properties: Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic transitions. The energy difference between the HOMO and LUMO can be correlated with the electronic absorption observed in the UV-Vis spectrum researchgate.netnih.gov.
Explore Reaction Mechanisms: Model reaction pathways to calculate activation energies and transition state structures, providing insight into reaction kinetics and mechanisms that may be difficult to observe experimentally.
These computational studies offer a molecular-level understanding that explains the observed spectroscopic properties and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure Determination
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net The initial and most critical step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, providing a stable molecular structure. ju.edu.sanih.gov All subsequent electronic and spectroscopic property calculations are performed on this optimized geometry. researchgate.net For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles to define its three-dimensional conformation. The B3LYP hybrid functional combined with a basis set like 6-31G(d,p) is a commonly employed level of theory for such optimizations of organic molecules. researchgate.net
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=C (cyclopentene) | ~1.34 Å |
| Bond Length | C-N (nitro group) | ~1.48 Å |
| Bond Angle | C-N-O | ~118° |
| Dihedral Angle | C-C-C-C (cyclopentene ring) | (Varies, indicating ring pucker) |
| Dihedral Angle | (Cyclopentene plane)-(Phenyl plane) | (Indicates twist between rings) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital available to accept electrons. youtube.comossila.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating capability, whereas the energy of the LUMO (ELUMO) relates to its electron affinity. taylorandfrancis.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. schrodinger.comresearchgate.net A small energy gap suggests a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com In molecules like this compound, the HOMO is typically localized on the more electron-rich cyclopentene and phenyl rings, while the electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it predominantly on the nitrophenyl moiety. taylorandfrancis.com This distribution facilitates charge transfer interactions.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
|---|---|---|---|
| Compound A | -6.191 | -2.735 | 3.456 |
| Compound B | -6.071 | -3.141 | 2.930 |
| Compound C | -6.221 | -2.781 | 3.440 |
| Compound D | -6.195 | -2.748 | 3.447 |
| Compound E | -5.698 | -2.607 | 3.091 |
| Compound F | -5.681 | -2.610 | 3.071 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.orguni-muenchen.de The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interactions. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. hakon-art.comrjpn.org These include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. rjpn.org
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a better electron acceptor. rjpn.org
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| Compound A | -4.463 | 1.728 | 0.579 | 5.760 |
| Compound B | -4.606 | 1.465 | 0.683 | 7.239 |
| Compound C | -4.501 | 1.720 | 0.581 | 5.889 |
| Compound D | -4.472 | 1.724 | 0.580 | 5.787 |
| Compound E | -4.153 | 1.546 | 0.647 | 5.577 |
| Compound F | -4.146 | 1.536 | 0.651 | 5.597 |
While ground-state DFT is powerful for static properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excited states. q-chem.combenasque.org TD-DFT determines the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. These energies are directly related to the absorption peaks observed in UV-Visible spectroscopy. nih.gov The calculation also yields the oscillator strength for each transition, which indicates its intensity, and the nature of the orbitals involved (e.g., π→π* or n→π*). cnr.it For this compound, TD-DFT calculations would be essential to predict its absorption spectrum and understand the electronic transitions responsible for its color and photophysical properties. However, standard DFT functionals can be inaccurate for certain types of excitations, such as charge-transfer states, which are likely to be important in this molecule. durham.ac.uk
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.50 | 354 | 0.001 | n→π* (HOMO -> LUMO) |
| S2 | 4.10 | 302 | 0.650 | π→π* (HOMO-1 -> LUMO) |
| S3 | 4.55 | 272 | 0.120 | π→π* (HOMO -> LUMO+1) |
Quantum mechanical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure determination and verification. nih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute the isotropic shielding constants for each nucleus. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).
Comparing the computed ¹H and ¹³C chemical shifts with experimental data provides a rigorous assessment of the proposed molecular structure. researchgate.netmdpi.com A good correlation between the calculated and observed spectra lends high confidence to the structural assignment. Discrepancies can point to incorrect assumptions about the conformation or even the constitution of the molecule. The accuracy of the prediction depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C1 | 140.2 | 141.5 | -1.3 |
| C2 | 125.8 | 126.3 | -0.5 |
| C3 | 28.9 | 29.5 | -0.6 |
| C-ipso (NO₂) | 147.5 | 148.1 | -0.6 |
Benchmarking and Selection of Appropriate Density Functionals for Specific Systems
The accuracy of any DFT-based calculation is fundamentally dependent on the choice of the exchange-correlation (XC) functional. The "DFT zoo" contains hundreds of functionals, each with its own strengths and weaknesses. comporgchem.com Therefore, benchmarking—the process of evaluating the performance of various functionals against high-level theoretical data or reliable experimental results—is a crucial step for any research problem. nih.govfrontiersin.org
For systems like this compound, several factors must be considered. For thermochemistry and reaction barriers, double-hybrid functionals often perform well, but it is essential to include dispersion corrections (e.g., Grimme's D3) to accurately model non-covalent interactions. chemrxiv.org For excited state calculations via TD-DFT, especially in systems with potential charge-transfer character, range-separated hybrid functionals like ωB97X-D or CAM-B3LYP are often recommended over standard hybrids like B3LYP. nih.gov For transition metal-containing systems, meta-GGA functionals such as r²SCAN or specially trained nonhybrid functionals may offer a good balance of accuracy and computational cost, particularly in periodic systems. nih.gov The selection of an appropriate functional ensures that the computational results are not just qualitatively reasonable but quantitatively reliable.
Nonequilibrium Green's Function (NEGF) Joint with DFT for Electronic Transport Properties
The field of molecular electronics investigates the use of single molecules as components in electronic circuits. A central challenge is to understand and predict the flow of current through a single-molecule junction. The combination of the Nonequilibrium Green's Function (NEGF) formalism with DFT provides a powerful theoretical framework for this purpose. nwo.nlresearchgate.net
In this approach, the molecule of interest, such as this compound, is computationally "sandwiched" between two metallic electrodes (e.g., gold). The NEGF-DFT method then calculates the transmission spectrum, T(E), which describes the probability that an electron with energy E will pass from one electrode to the other through the molecule. researchgate.net The electrical conductance is directly related to the value of the transmission function at the Fermi energy of the electrodes. This method can model the system under a finite bias voltage, allowing for the calculation of current-voltage (I-V) characteristics. nwo.nl Studies on similar systems, like nitrobenzene anchored to gold leads, demonstrate how molecular structure, anchoring groups, and conformation influence the transmission spectrum and conductance, revealing quantum interference effects that are critical to the design of molecular electronic devices. researchgate.net The application of NEGF-DFT to this compound could predict its potential utility as a molecular wire or switch.
Advanced Applications in Organic Synthesis and Materials Science Research
1-(4-Nitrophenyl)cyclopentene as a Versatile Synthetic Building Block and Intermediate
This compound serves as a valuable and versatile intermediate in organic synthesis due to the combined reactivity of its constituent parts: the electron-deficient cyclopentene (B43876) ring and the nitroaromatic moiety. The nitro group acts as a powerful electron-withdrawing group, activating the double bond for a variety of nucleophilic addition reactions. This inherent reactivity allows it to be a cornerstone for constructing more elaborate molecular architectures.
The synthetic utility of this compound is rooted in the reactivity of conjugated nitroalkenes, which are well-established as powerful intermediates in the synthesis of complex organic molecules. pageplace.de The nitro group is not merely an activating group but also a functional handle that can be transformed into a wide array of other functionalities. For instance, the nitro group can be readily reduced to form primary amines, which are key functional groups in countless biologically active compounds and pharmaceutical agents. nih.gov This transformation opens a pathway from a simple cyclopentene derivative to complex amino-substituted carbocycles.
Furthermore, the nitro moiety can be converted into a carbonyl group via the Nef reaction, providing access to functionalized cyclopentanones. msu.edu The versatility of nitroalkenes has been demonstrated in their application as precursors for synthesizing natural products and other bioactive molecules. pageplace.denih.gov Photochemical reactions, for example, have been employed with cyclopentenone-based structures to construct intricate polycyclic scaffolds, such as the hydroazulene core. nih.gov As a highly reactive Michael acceptor, this compound is an ideal starting point for multi-step sequences that build molecular complexity, leveraging the nitro group's capacity for subsequent chemical manipulation.
The electron-deficient nature of this compound makes it an excellent electrophile in reactions aimed at synthesizing highly functionalized and substituted cyclic systems. nih.govresearchgate.net It serves as a benchmark substrate for developing new synthetic methodologies for carbocycle and heterocycle formation. pageplace.de Its primary role is as a Michael acceptor in conjugate addition reactions, which can initiate domino or cascade sequences to rapidly build complex ring systems. msu.edumdpi.com
A notable example of such a strategy is the N-heterocyclic carbene (NHC)-catalyzed Michael/Michael/esterification domino reaction. In this process, an α,β-unsaturated aldehyde reacts with a nitroalkene derivative like this compound to generate tetrasubstituted cyclopentanes bearing four contiguous stereocenters. nih.gov The reaction proceeds through a homoenolate intermediate that first adds to the nitroalkene; a subsequent intramolecular Michael addition then closes the five-membered ring. nih.gov This highlights the compound's role as a C2-synthon in [3+2] annulation strategies for cyclopentane (B165970) synthesis. nih.govorganic-chemistry.org By participating in such cascade reactions, this compound enables the efficient, one-pot construction of polysubstituted cyclopentane frameworks from simple acyclic precursors. researchgate.net
The development of stereoselective reactions using nitroalkenes is a major focus in modern organic chemistry, and this compound is an exemplary substrate for such transformations. pageplace.demasterorganicchemistry.com The nitro group's ability to coordinate with chiral catalysts via hydrogen bonding or Lewis acid-base interactions allows for precise control over the stereochemical outcome of reactions. nih.govmdpi.com This has led to the development of numerous organocatalytic asymmetric conjugate additions, providing access to optically active nitroalkanes that are valuable chiral building blocks. nih.govmdpi.com
For instance, the addition of nucleophiles to this compound can be rendered highly enantioselective by using chiral organocatalysts like bifunctional squaramides or pyrrolidine-based catalysts. mdpi.comacs.org These catalysts create a chiral environment around the substrate, directing the incoming nucleophile to one specific face of the double bond. This approach yields products with excellent diastereoselectivities (dr) and enantioselectivities (ee). acs.org The stereocontrolled synthesis of cyclopentanes with four contiguous stereocenters has been achieved with high fidelity using these methods. nih.govnih.gov The predictable reactivity and susceptibility to chiral control make this compound a key component in strategies for asymmetric synthesis.
Table 1: Examples of Asymmetric Reactions with Nitroalkenes This table presents data from reactions involving nitroalkenes structurally related to this compound, demonstrating the high levels of stereocontrol achievable.
| Catalyst Type | Nucleophile | Solvent | Yield (%) | d.r. | ee (%) | Source |
| Bifunctional Squaramide | Cyclic N-Sulfonylimine | m-xylene | 97 | >20:1 | >99 | acs.org |
| N-Heterocyclic Carbene | α,β-Unsaturated Aldehyde | Toluene | 72 | >20:1 | 99 | nih.gov |
| Pyrrolidine-based Diamine | Isobutyraldehyde | Neat | 98 | 95:5 | 99 | mdpi.com |
| Chiral Thiourea (B124793) | Nitroalkane | Toluene | 95 | 92:8 | 95 | msu.edu |
Catalytic Applications Related to the Compound or its Key Moieties
While this compound is typically a substrate rather than a catalyst, its structural components—the nitrophenyl group and the cyclopentenyl scaffold—provide valuable insights for the rational design of ligands and catalysts. Furthermore, its reactivity profile places it within a class of compounds that have been central to significant advances in both organocatalysis and metal-catalyzed transformations.
The design of ancillary ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a metal center's steric and electronic properties to enhance reactivity, selectivity, and stability. scholaris.caresearchgate.netmdpi.com The structural motifs found in this compound are relevant to this field. The nitrophenyl group, with its strong electron-withdrawing character, can be incorporated into ligand scaffolds to modulate the electron density of a catalytic metal center. mdpi.com This electronic tuning is critical for optimizing catalytic cycles. For example, ligands incorporating strong sigma-donating sulfonamide moieties have been designed to enhance the stability and efficiency of iridium catalysts for formic acid dehydrogenation. rsc.org
Similarly, the rigid cyclopentene scaffold can inform the design of the steric environment around a metal. The development of catalyst 'generations' often arises from systematic modifications to the steric and electronic features of the ancillary ligands. scholaris.ca Recently, large pharmaceutical compound libraries, which are rich in diverse heterocyclic structures, have been mined to discover new ligand classes for challenging cross-coupling reactions, demonstrating that inspiration for ligand design can come from a wide variety of molecular architectures. nih.gov The specific combination of an aromatic ring and a carbocyclic frame in this compound represents a structural blueprint that can be adapted in the development of novel ligands for enhanced catalytic performance.
The field of asymmetric organocatalysis has seen explosive growth, with nitroalkenes playing a central role as benchmark substrates. pageplace.demdpi.com The ability of the nitro group to act as a hydrogen bond acceptor is key to its activation by bifunctional organocatalysts, such as those based on thiourea or squaramide. nih.govmsu.edu These catalysts possess both a Lewis basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bond donor site to activate the nitroalkene electrophile, like this compound. This dual activation strategy has enabled highly efficient and stereoselective Michael additions of a wide range of nucleophiles, including aldehydes, ketones, and nitroalkanes. msu.edumdpi.com
In parallel, metal-catalyzed transformations of nitroalkenes have also advanced significantly. nih.govunimi.it Transition metals such as rhodium, iridium, and copper are effective catalysts for the enantioselective reduction of β,β-disubstituted nitroalkenes via transfer hydrogenation or hydrosilylation, providing chiral nitroalkanes. nih.gov Furthermore, palladium catalysis is widely employed in reductive cyclization reactions involving nitroarenes and nitroalkenes to form N-heterocyclic compounds in a single step, often using carbon monoxide as a reductant. unimi.itcore.ac.uk These catalytic systems demonstrate the broad utility of structures related to this compound in cutting-edge synthetic transformations.
Table 2: Catalytic Transformations Utilizing Nitroalkene Structures
| Reaction Type | Catalyst Class | Representative Catalyst/Reagent | Product Type | Source |
| Asymmetric Michael Addition | Organocatalyst | Chiral Bifunctional Squaramide | Chiral γ-Nitro Carbonyl Compound | msu.eduacs.org |
| Asymmetric Transfer Hydrogenation | Metal Catalyst | Chiral Iridium Complex / Hantzsch Ester | Chiral β-Substituted Nitroalkane | nih.gov |
| Reductive Cyclization | Metal Catalyst | Palladium Complex / Carbon Monoxide | N-Heterocyclic Compound | unimi.itcore.ac.uk |
| Asymmetric [3+2] Annulation | Organocatalyst | N-Heterocyclic Carbene (NHC) | Tetrasubstituted Cyclopentane | nih.gov |
Precursor for the Development of Advanced Functional Materials
The unique molecular architecture of this compound, featuring a reactive cyclopentene ring and an electron-withdrawing nitrophenyl group, positions it as a versatile precursor for the creation of sophisticated functional materials. Its integration into larger molecular assemblies, such as polymers and supramolecular structures, opens avenues for the development of materials with tailored electronic, optical, and responsive properties for advanced applications in organic synthesis and materials science research.
Integration into Polymer Architectures and Supramolecular Systems
The presence of the cyclopentene moiety in this compound allows for its participation in polymerization reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique utilizes specific catalysts to open the strained cyclopentene ring and form long-chain polymers. The resulting polymer, poly(this compound), would feature a polyethylene-like backbone with regularly spaced pendant 4-nitrophenyl groups.
The incorporation of the highly polar and electron-withdrawing 4-nitrophenyl group imparts distinct properties to the polymer. These pendant groups can engage in various non-covalent interactions, such as dipole-dipole interactions and π-π stacking. Such interactions are fundamental to the formation of ordered supramolecular structures. The self-assembly of these polymer chains can lead to the formation of well-defined nanostructures, such as nanofibers, nanorods, or thin films, where the nitrophenyl groups are arranged in a regular fashion. This controlled arrangement at the molecular level is crucial for the fabrication of functional materials with anisotropic properties.
The ability of the nitrophenyl groups to participate in hydrogen bonding (with suitable donor molecules) and host-guest interactions further expands the possibilities for creating complex supramolecular systems. For instance, the polymer could be designed to interact with specific molecules or ions, leading to applications in sensing or molecular recognition. The interplay between the polymer backbone's flexibility and the directional nature of the non-covalent interactions of the pendant groups allows for the fine-tuning of the morphology and properties of the resulting supramolecular assemblies.
Below is a table summarizing the potential effects of integrating this compound into polymer and supramolecular architectures, based on established principles of polymer chemistry and supramolecular science.
Table 1: Potential Properties of Polymers and Supramolecular Systems Derived from this compound
| Property | Influence of this compound | Potential Application |
| Polymerizability | The cyclopentene ring is susceptible to Ring-Opening Metathesis Polymerization (ROMP). | Synthesis of functional polymers with controlled molecular weight and architecture. |
| Pendant Group Functionality | The 4-nitrophenyl group is highly polar and electron-withdrawing. | Modification of polymer solubility, thermal stability, and electronic properties. |
| Self-Assembly | Pendant nitrophenyl groups can induce chain organization through dipole-dipole and π-π stacking interactions. | Formation of ordered nanostructures (nanofibers, thin films) for electronic and optical devices. |
| Host-Guest Chemistry | The electron-deficient aromatic ring can interact with electron-rich guest molecules. | Development of sensors, molecular recognition systems, and stimuli-responsive materials. |
Potential in Molecular Electronic Devices and Switches
The electronic characteristics of the 4-nitrophenyl group make polymers and supramolecular assemblies derived from this compound promising candidates for applications in molecular electronics. The strong electron-withdrawing nature of the nitro group significantly influences the electronic energy levels of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the electronic structure is a key principle in the design of organic electronic materials.
In the context of molecular electronic devices, materials incorporating this compound could function as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) cells. The ability to form ordered thin films through self-assembly is particularly advantageous for these applications, as charge transport is highly dependent on molecular packing and orientation.
Furthermore, the concept of molecular switches, where a molecule can be reversibly shifted between two or more stable states with different properties, is a cornerstone of nanotechnology. While this compound itself is not a traditional photochromic switch, its incorporation into more complex systems, such as those based on dithienylethene, could be explored. In such a molecular switch, the nitrophenyl group could act as a modulating moiety, influencing the photochemical and electronic properties of the switching unit. For instance, the electronic communication between the nitrophenyl group and the photochromic core could alter the absorption spectra and the quantum yields of the switching process.
Theoretical and computational studies can provide valuable insights into the potential of these materials. By calculating the electronic properties, such as electron affinity, ionization potential, and charge transport characteristics, it is possible to predict their performance in electronic devices.
The following table outlines the potential roles and predicted electronic properties of materials based on this compound in the context of molecular electronics.
Table 2: Potential Applications and Predicted Electronic Properties in Molecular Electronics
| Application Area | Role of this compound Moiety | Predicted Electronic Property / Effect |
| Organic Field-Effect Transistors (OFETs) | As a component of the active semiconductor layer, potentially exhibiting n-type behavior due to the electron-withdrawing nitro group. | Lowered LUMO energy level, facilitating electron injection and transport. |
| Organic Photovoltaics (OPVs) | As an acceptor material in the active layer of a bulk heterojunction solar cell. | High electron affinity, promoting exciton (B1674681) dissociation and charge separation. |
| Molecular Switches | As a substituent to modulate the properties of a photochromic core (e.g., a dithienylethene). | Alteration of absorption wavelengths and switching efficiency through electronic perturbation. |
| Molecular Sensors | As a recognition element where binding of an analyte perturbs the electronic properties of the system. | Changes in conductivity or optical properties upon analyte interaction. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel synthetic routes to 1-(4-Nitrophenyl)cyclopentene that align with the principles of green chemistry. figshare.comresearchgate.netsemanticscholar.org While classical methods may exist, there is considerable scope for improvement in terms of atom economy, reduction of hazardous waste, and the use of sustainable resources.
перспективні напрямки досліджень (Prospective Research Directions) for the synthesis of this compound include:
Catalysis with Earth-Abundant Metals: A shift from precious metal catalysts (like palladium or rhodium) to catalysts based on earth-abundant and less toxic metals such as manganese, iron, or nickel is a critical goal. rsc.org These catalysts could be employed in cross-coupling or C-H functionalization reactions to construct the aryl-alkene bond, offering a more sustainable and economical approach. nih.gov
Organocatalysis: The use of small organic molecules as catalysts presents an alternative to metal-based systems. Chiral N-heterocyclic carbenes (NHCs), for instance, have been used to synthesize functionalized cyclopentenes. nih.gov Future work could adapt these organocatalytic strategies for the asymmetric synthesis of derivatives of this compound.
Photochemical and Electrochemical Synthesis: Harnessing light or electrical energy to drive the synthesis can lead to milder reaction conditions and unique reactivity. irispublishers.com Exploring photochemical routes, potentially involving radical-based mechanisms, or electrosynthesis could provide highly efficient and selective pathways to the target molecule, minimizing the need for chemical oxidants or reductants.
Borrowing Hydrogen and Acceptorless Dehydrogenative Coupling (ADC) Methods: These sustainable techniques use alcohols as alkylating agents, producing only water and hydrogen gas as byproducts. researchgate.net Adapting these methods could provide a green pathway for constructing the cyclopentene (B43876) ring or attaching the nitrophenyl moiety.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Manganese, Iron, or Nickel Complexes | Low cost, low toxicity, high abundance. rsc.org | Development of ligands to control selectivity and efficiency. |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs), Chiral Amines | Metal-free, potential for enantioselectivity. nih.gov | Design of catalysts for desymmetrization or asymmetric annulation. |
| Photochemical Synthesis | Photosensitizers, UV/Visible Light | Mild conditions, unique reactivity patterns. irispublishers.com | Exploring novel bond-forming strategies via excited states. |
| Electrosynthesis | Electrochemical Cell | Avoids chemical redox agents, high control. | Optimization of electrode materials and reaction conditions. |
Deeper Understanding and Exploitation of New Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound is dictated by the interplay between the strained double bond and the electron-withdrawing nitrophenyl group. A deeper investigation into its reaction mechanisms will uncover novel chemical transformations.
Future studies should focus on:
Cycloaddition Reactions: The cyclopentene double bond is a potential dienophile or dipolarophile. Its reaction in [4+2] and [3+2] cycloadditions should be systematically investigated. pageplace.denih.gov The electronic nature of the nitrophenyl group could significantly influence the stereoselectivity and regioselectivity of these reactions. researchgate.net Unprecedented cycloadditions, such as those across the nitrogen atoms of tetrazines, have been discovered with other alkenes and could be explored here. nih.gov
Electrophilic Addition and Halogenation: The mechanism of electrophilic addition to this electron-deficient alkene warrants detailed study. While typical alkenes readily undergo addition with hydrohalic acids or halogens, the electron-withdrawing nitro group may deactivate the double bond. libretexts.orgcureffi.orgochemtutor.comlibretexts.org Investigating these reactions under various conditions could reveal interesting mechanistic details, such as the potential for stable bridged intermediates or the influence of neighboring group participation.
Photochemical Reactivity: Aromatic nitro compounds are known to undergo a variety of photochemical transformations. irispublishers.com Irradiation of this compound could lead to intramolecular rearrangements, cycloadditions, or hydrogen abstraction reactions, potentially forming novel polycyclic structures. The Norrish Type II reaction, common for ketones, has analogous pathways in other systems that could be explored. ucla.edu
Asymmetric Transformations: Developing catalytic asymmetric reactions, such as enantioselective dihydroxylation, epoxidation, or hydrogenation, would provide access to chiral derivatives of this compound. These chiral building blocks could be valuable for the synthesis of complex molecules.
Continued Advances in Computational Modeling and Predictive Capabilities
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. mdpi.com Applying these methods to this compound can guide experimental work and provide fundamental insights.
Future computational research should aim to:
Predict Reaction Pathways and Selectivity: DFT calculations can be used to model the transition states of potential reactions, such as cycloadditions or electrophilic additions. pku.edu.cn This allows for the prediction of activation energies, which can explain experimentally observed regioselectivity and stereoselectivity, or even predict outcomes before a reaction is attempted in the lab. nih.gov
Elucidate Electronic Structure and Properties: A detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. nih.gov The energies and spatial distributions of these orbitals can predict whether the molecule will act as an electrophile or nucleophile in different reactions. Computational studies can also predict spectroscopic properties (NMR, IR, UV-Vis), aiding in experimental characterization. nih.govdntb.gov.uamdpi.com
Model Polymer Properties: If used as a monomer, computational models can predict the properties of the resulting polymers. For example, DFT can be used to estimate the ring strain energy of the monomer, which is a key predictor of its suitability for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net Furthermore, modeling can predict the optoelectronic properties, such as the band gap and charge transport characteristics, of polymers incorporating this unit. nih.govtue.nl
| Computational Method | Property/Parameter to Investigate | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Energies | Prediction of reaction feasibility, regioselectivity, and stereoselectivity. pku.edu.cn |
| DFT / QTAIM | Frontier Molecular Orbitals (HOMO/LUMO) | Understanding of electronic structure and intrinsic reactivity. nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Excited State Energies, Absorption Spectra | Prediction of UV-Vis spectra and photochemical behavior. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with properties | Development of predictive models for biological activity or material performance. nih.govscilit.com |
Strategic Integration into Emerging Advanced Material Architectures with Tailored Functionalities
The unique structure of this compound makes it a promising candidate as a monomer for the synthesis of novel functional polymers and advanced materials.
Strategic avenues for future research include:
Ring-Opening Metathesis Polymerization (ROMP): Cyclopentene and its derivatives are excellent monomers for ROMP, a powerful polymerization technique that yields polymers with double bonds in the backbone. researchgate.netrsc.orgyoutube.com Investigating the ROMP of this compound could lead to a new class of polypentenamers. The pendant nitrophenyl groups would be regularly spaced along the polymer chain, which could impart unique properties. It would be crucial to study how the electron-withdrawing substituent affects the polymerization kinetics and the living nature of the process. rsc.orgnih.gov
Development of Optoelectronic Polymers: The nitrophenyl moiety is a well-known electron-accepting group. Incorporating this unit into a polymer backbone could lead to materials with interesting optoelectronic properties. mdpi.com These polymers could be investigated for applications in organic electronics, such as in organic field-effect transistors (OFETs) or as components in organic solar cells. acs.orgiupac.org The combination of a flexible polypentenamer backbone with electronically active side chains offers a unique design motif.
Functional Polymer Films and Surfaces: Polymers derived from this compound could be processed into thin films. The nitro groups on the surface could be chemically modified, for example, by reduction to amino groups, providing a platform for further functionalization or for creating surfaces with tailored wettability and chemical reactivity.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)cyclopentene, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves coupling reactions between cyclopentene derivatives and nitroaromatic precursors. For example:
- Claisen-Schmidt condensation : Reacting 4-nitrobenzaldehyde with cyclopentenyl ketones under basic conditions (e.g., NaOH/EtOH) .
- Catalytic hydrogenation : Reducing nitro groups post-coupling using Pd/C or Raney Ni in anhydrous solvents to avoid side reactions .
Optimization strategies: - Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or in-situ IR spectroscopy (e.g., nitro group reduction at ~1520 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- IR/Raman Spectroscopy : Identify vibrational modes of the nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹) and cyclopentene ring puckering (C=C stretch at ~1650 cm⁻¹) .
- NMR :
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₁H₁₁NO₂: 213.08) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the cyclopentene ring in electrophilic addition reactions?
Methodological Answer: The nitro group deactivates the aromatic ring, directing electrophiles to the meta position, and polarizes the cyclopentene double bond, enhancing susceptibility to electrophilic attack.
- Experimental Design : Compare reaction rates of this compound with unsubstituted cyclopentene in bromination or epoxidation.
- Data Analysis : Use kinetic studies (e.g., UV-Vis monitoring at λ = 260–300 nm for bromine consumption) .
- Theoretical Validation : Compute electron density maps via DFT (B3LYP/6-31G*) to visualize charge distribution .
Q. What computational methods are suitable for modeling the ring-puckering dynamics of this compound?
Methodological Answer:
- Ab Initio Methods : Optimize puckered (Cₛ) and planar (C₂) conformers at the MP2/cc-pVTZ level to calculate inversion barriers .
- Vibrational Analysis : Scale computed frequencies (e.g., SQM-FF) to match experimental IR/Raman spectra, focusing on out-of-plane ring modes (500–800 cm⁻¹) .
- MD Simulations : Model puckering dynamics in solvent (e.g., DCM) using AMBER force fields to assess solvent effects on conformational stability .
Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?
Methodological Answer:
-
Experimental Validation : Perform bomb calorimetry to measure ΔfH°(liquid) and compare with group contribution estimates (e.g., Benson method) .
-
Computational Cross-Check : Calculate ΔfH° via Gaussian-4 (G4) theory and benchmark against experimental values. Address discrepancies by re-evaluating solvent effects or impurities .
-
Data Table :
Property Experimental Value Computational Value Source ΔfH°(gas) 15.0 kJ/mol 14.8 kJ/mol S°(liquid) 280 J/mol·K 275 J/mol·K
Q. What strategies can resolve low yields in the synthesis of this compound derivatives via cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Suzuki-Miyaura coupling; optimize ligand ratios (1:2 metal:ligand) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid prolonged heating to prevent nitro group reduction.
- In-Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., aryl boronate peaks at ~1310 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
